molecular formula C30H50O B14113863 3beta-Cucurbita-5,24-dien-3-ol CAS No. 128779-09-9

3beta-Cucurbita-5,24-dien-3-ol

Cat. No.: B14113863
CAS No.: 128779-09-9
M. Wt: 426.7 g/mol
InChI Key: WSPRAEIJBDUDRX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3beta-Cucurbita-5,24-dien-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of squalene or its derivatives under acidic conditions to form the tetracyclic triterpenoid structure. The reaction typically requires strong acids such as sulfuric acid or Lewis acids like aluminum chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from natural sources, such as gourd seed oil. The unsaponifiable matter of the seed oil is subjected to various chromatographic techniques to isolate the compound . This method is preferred due to the abundance of the compound in natural sources and the relatively simple extraction process.

Chemical Reactions Analysis

Types of Reactions

3beta-Cucurbita-5,24-dien-3-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3beta-Cucurbita-5,24-dien-3-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3beta-Cucurbita-5,24-dien-3-ol involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. For example, it can inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Additionally, it can interfere with cell signaling pathways that regulate cell growth and apoptosis, contributing to its anticancer properties .

Comparison with Similar Compounds

3beta-Cucurbita-5,24-dien-3-ol is unique among cucurbitacins due to its specific structure and biological activities. Similar compounds include:

These compounds share a similar tetracyclic triterpenoid structure but differ in the functional groups attached to the core structure, leading to variations in their biological activities and applications.

Properties

IUPAC Name

4,4,9,13,14-pentamethyl-17-(6-methylhept-5-en-2-yl)-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-16-17-30(8)25-14-12-23-24(13-15-26(31)27(23,4)5)28(25,6)18-19-29(22,30)7/h10,12,21-22,24-26,31H,9,11,13-19H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPRAEIJBDUDRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C1CCC2(C1(CCC3(C2CC=C4C3CCC(C4(C)C)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128779-09-9
Record name 3beta-Cucurbita-5,24-dien-3-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038695
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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